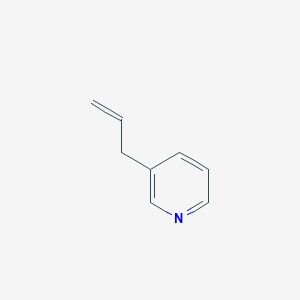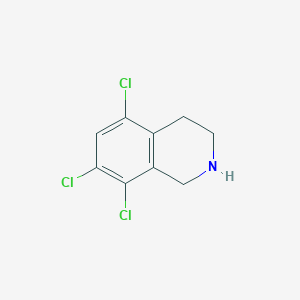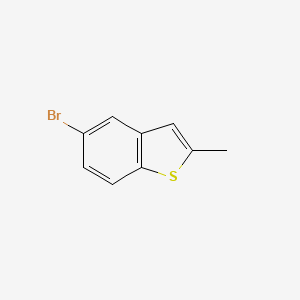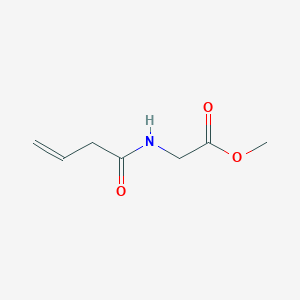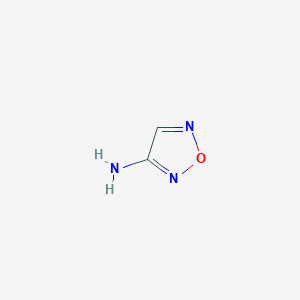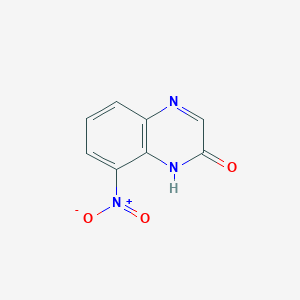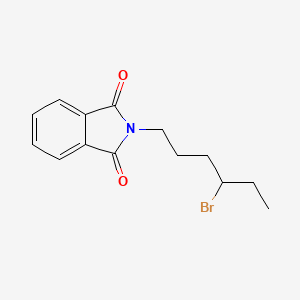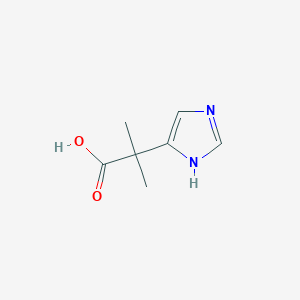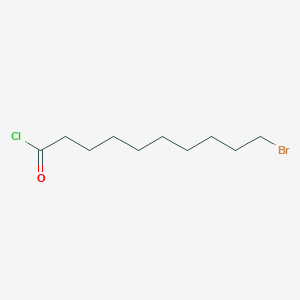
10-Bromodecanoyl chloride
Vue d'ensemble
Description
10-Bromodecanoyl chloride is a chemical compound with the molecular formula C10H18BrClO . It has a molecular weight of 269.60632 .
Synthesis Analysis
The synthesis of 10-Bromodecanoyl chloride involves several steps. For instance, one method involves the conversion of 11-bromo-1-undecanoic acid to the corresponding acid chloride, which is then reacted with O-benzylhydroxylamine . The reaction is carried out in dichloromethane containing traces of N,N-dimethylformamide .Molecular Structure Analysis
The molecular structure of 10-Bromodecanoyl chloride consists of 10 carbon atoms, 18 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 oxygen atom .Applications De Recherche Scientifique
Metal Extraction
10-Bromodecanoyl chloride has been studied for its role in the solvent extraction of metals. Preston (1985) investigated the extraction behavior of various carboxylic acids, including 2-bromodecanoic acid, in metal ion solutions. This research highlighted the influence of carboxylic acid structure on metal extraction efficiency (Preston, 1985).
Titrimetric Analysis
The compound has been used in titrimetric analysis methods. Verma et al. (1978) utilized bromine chloride, a related compound, as a standard reagent for the titrimetric determination of various organic compounds, demonstrating its utility in precise analytical chemistry applications (Verma et al., 1978).
Biocompatibility Studies
In the field of biocompatibility, Vyas et al. (2006) synthesized partially fluorinated pyridinium bromide surfactants, including derivatives of 10-perfluoroalkyldecyl pyridinium bromides. These surfactants, related to 10-Bromodecanoyl chloride, were evaluated for their cytotoxicity and potential in biomedical applications like gene and drug delivery systems (Vyas et al., 2006).
Rare Earth Metal Extraction
10-Bromodecanoyl chloride is also relevant in the extraction of rare earth metals. Panda et al. (2016) conducted studies on extracting lanthanum and neodymium from chloride solutions containing rare earth metals, providing insights into the efficiency of different extraction agents in this context (Panda et al., 2016).
Polymer Processing
In the polymer industry, Gilbert and Startin (1980) used methyl 9,10-epoxyoctadecanoate, a similar compound to 10-Bromodecanoyl chloride, to study the stabilization of poly(vinyl chloride). This research sheds light on the transformation products of epoxides in PVC processing (Gilbert & Startin, 1980).
Conformational Studies
Bellucci et al. (1988) investigated conformational processes in derivatives of dibenzazepine, including trans-10-bromo-10,11-dihydro-11-hydroxy-5H-dibenz[b,f]azepine-5-carbonyl chloride. Their work provides insights into the structural dynamics of similar brominated compounds (Bellucci et al., 1988).
Propriétés
IUPAC Name |
10-bromodecanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrClO/c11-9-7-5-3-1-2-4-6-8-10(12)13/h1-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLCFQNDDOKXQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)Cl)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501680 | |
| Record name | 10-Bromodecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Bromodecanoyl chloride | |
CAS RN |
73674-11-0 | |
| Record name | 10-Bromodecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 4-methyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B3056634.png)
